1,2-Butanediol, 4-(4-methoxyphenoxy)-2-methyl-, (2S)-
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Overview
Description
(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol is an organic compound characterized by the presence of a methoxyphenoxy group attached to a butane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol typically involves the reaction of 4-methoxyphenol with an appropriate butane-1,2-diol derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Scientific Research Applications
(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
- 4-(4-(4-(4-Methoxyphenoxy) Phenoxy) Phenyl)-6-Phenylpyrimidine 2-Amine
Uniqueness
(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol is unique due to its specific structural features, such as the methoxyphenoxy group and the chiral center at the butane-1,2-diol backbone. These characteristics confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
209118-78-5 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-4-(4-methoxyphenoxy)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-12(14,9-13)7-8-16-11-5-3-10(15-2)4-6-11/h3-6,13-14H,7-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
SFVWEORUJJGKHC-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](CCOC1=CC=C(C=C1)OC)(CO)O |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)OC)(CO)O |
Origin of Product |
United States |
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